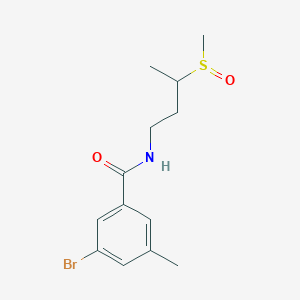![molecular formula C12H15NO5S B6644368 4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid, also known as MOB, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. MOB has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用机制
The mechanism of action of 4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid involves the inhibition of carbonic anhydrase and the modulation of various signaling pathways. This compound binds to the active site of carbonic anhydrase and inhibits its activity, which leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This, in turn, leads to a decrease in the pH of the extracellular fluid, which can affect various biological processes. This compound has also been found to modulate various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which can affect the production of bicarbonate ions and the pH of the extracellular fluid. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
实验室实验的优点和局限性
4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. It has been extensively studied and has been found to have various biological activities, which make it a useful tool for studying various biological processes. However, this compound also has some limitations. It has been found to have low solubility in water, which can affect its bioavailability. In addition, this compound has been found to have low selectivity for carbonic anhydrase, which can affect its specificity for studying this enzyme.
未来方向
There are several future directions for the study of 4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid. One area of research is to develop more potent and selective inhibitors of carbonic anhydrase. Another area of research is to study the role of this compound in other biological processes such as bone resorption and respiration. In addition, the use of this compound as a potential therapeutic agent for the treatment of cancer and inflammatory diseases should be further explored. Finally, the development of new synthesis methods for this compound that improve its yield and purity should be investigated.
合成方法
The synthesis of 4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 3-methyl-1,2-oxathiolane-2,2-dioxide in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
科学研究应用
4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in many physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
属性
IUPAC Name |
4-[(3-methyloxolan-3-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-12(6-7-18-8-12)13-19(16,17)10-4-2-9(3-5-10)11(14)15/h2-5,13H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLASWARXLVYUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)

![3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)



![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
![2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)

